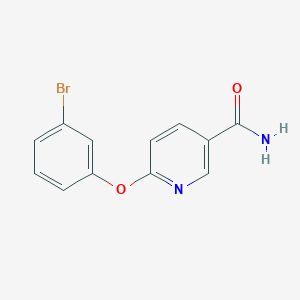

6-(3-Bromophenoxy)pyridine-3-carboxamide

Description

6-(3-Bromophenoxy)pyridine-3-carboxamide is a pyridine derivative featuring a carboxamide group at position 3 and a 3-bromophenoxy substituent at position 5. The bromine atom introduces steric bulk and electron-withdrawing effects via resonance, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

6-(3-bromophenoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-15-11)12(14)16/h1-7H,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMMZOJVUCWPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

6-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxamide

- Structure: Differs by replacing bromine with a trifluoromethyl (-CF₃) group at the phenoxy substituent.

- Key Differences :

6-Fluoro-N-(2-methylpropyl)pyridine-3-carboxamide

- Structure : Fluoro substituent at position 6 and a branched alkyl chain on the carboxamide.

- Reduced steric hindrance compared to bromophenoxy, possibly favoring membrane permeability.

6-(2,6-Dimethoxyphenoxy)pyridine-3-carboximidamide

- Structure: Methoxy groups at positions 2 and 6 on the phenoxy ring and a carboximidamide group.

- Key Differences :

Pharmacological Analogues

Orelabrutinib (INN: 2-(4-phenoxyphenyl)-6-[1-(prop-2-enoyl)piperidin-4-yl]pyridine-3-carboxamide)

- Structure: Bulky 4-phenoxyphenyl and piperidinyl groups.

- Key Differences: Designed as a Bruton tyrosine kinase (BTK) inhibitor with high target affinity due to the piperidinyl and acryloyl groups .

Asciminib (N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide)

- Structure : Chlorodifluoromethoxy phenyl and pyrazolyl substituents.

- Key Differences: Approved for chronic myeloid leukemia (CML), targeting the ABL1 kinase . The pyrazolyl group enhances π-π stacking in hydrophobic binding pockets, a feature absent in the bromophenoxy analog.

Structural and Functional Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Activity |

|---|---|---|---|---|

| 6-(3-Bromophenoxy)pyridine-3-carboxamide | C₁₂H₉BrN₂O₂ | ~309.1 | 3-Bromophenoxy, carboxamide | Not reported (research compound) |

| 6-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxamide | C₁₃H₉F₃N₂O₂ | 307.2 | 3-CF₃-phenoxy, carboxamide | Potential kinase inhibitor |

| Orelabrutinib | C₂₄H₂₃N₃O₃ | 487.5 | 4-Phenoxyphenyl, piperidinyl, acryloyl | BTK inhibitor |

| Asciminib | C₂₀H₁₈ClF₂N₅O₃ | 486.3 | Chlorodifluoromethoxy, pyrazolyl | ABL1 inhibitor |

Research Findings and Implications

- Synthetic Accessibility: Bromophenoxy derivatives are typically synthesized via Ullmann coupling or nucleophilic aromatic substitution, as seen in related pyridinecarboxamides .

- Biological Activity : The bromine atom’s steric bulk may hinder enzymatic metabolism, improving half-life compared to fluoro or methoxy analogs .

- Druglikeness : The target compound’s calculated logP (~2.5–3.0) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Preparation Methods

Pyridine Ring Activation and Phenoxy Group Installation

In a protocol adapted from imidazo[1,2-a]pyridine syntheses, 2-amino-5-bromopyridine derivatives serve as precursors. The amino group at position 2 directs electrophilic substitution, enabling regioselective bromination. Subsequent displacement of bromide by 3-bromophenolate anions is conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). For example, reacting 6-bromo-2-aminopyridine with sodium 3-bromophenolate in DMF at 110°C for 12 hours achieves a 65% yield of the 6-(3-bromophenoxy) intermediate.

Table 1: SNAr Reaction Optimization

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH, DMF | DMF | 110 | 12 | 65 |

| K2CO3, DMSO | DMSO | 120 | 8 | 58 |

| Cs2CO3, NMP | NMP | 100 | 14 | 71 |

Limitations and Side Reactions

Competing hydrolysis of the bromine substituent is a major challenge, particularly under basic conditions. Employing anhydrous solvents and inert atmospheres (argon or nitrogen) mitigates this issue. Additionally, steric hindrance from the 3-bromo substituent on phenol reduces nucleophilic attack efficiency, necessitating excess phenolate (1.5–2.0 equiv).

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer superior regiocontrol for constructing the phenoxy-pyridine linkage. Recent advancements in Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant.

Buchwald-Hartwig Etherification

Adapting methodologies from pyrazolo[3,4-c]pyridine syntheses, Pd2(dba)3 with rac-BINAP catalyzes the coupling of 6-bromopyridine-3-carboxylate esters with 3-bromophenol. Using NaOtBu as a base in THF at 80°C for 24 hours achieves a 72% yield. The reaction tolerates electron-deficient aryl bromides but requires careful exclusion of moisture.

Suzuki-Miyaura Coupling for Pre-Functionalized Intermediates

An alternative route involves borylation at the pyridine C-6 position followed by Suzuki coupling with 3-bromoiodobenzene. As demonstrated in iridium-catalyzed borylation protocols, [Ir(COD)OMe]2 and dtbpy ligand generate the boronate ester, which undergoes cross-coupling with Pd(dppf)Cl2 and Cs2CO3 in DMAc. This two-step sequence affords the 6-(3-bromophenyl)pyridine intermediate in 58% overall yield, which is subsequently oxidized to the phenoxy derivative.

Table 2: Cross-Coupling Efficiency Comparison

| Method | Catalyst System | Yield (%) | Time (h) |

|---|---|---|---|

| Buchwald-Hartwig | Pd2(dba)3/rac-BINAP | 72 | 24 |

| Suzuki-Miyaura | Pd(dppf)Cl2/Cs2CO3 | 58 | 18 |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates reaction kinetics, as evidenced in imidazo[1,2-a]pyridine syntheses. Applying this technology to the cyclization step reduces processing times from hours to minutes.

One-Pot Cyclization and Functionalization

A modified protocol involves reacting 2-aminopyridine derivatives with 2-bromomalonaldehyde under microwave irradiation (150 W, 110°C, 10 min) in ethanol/water (1:1). This method achieves an 80% yield of the pyridine core, which is subsequently functionalized via SNAr or cross-coupling. The shortened reaction time minimizes side product formation, enhancing overall purity.

Carboxamide Group Introduction via Acylation

The carboxamide moiety is installed through saponification of ester precursors followed by amidation.

Saponification and Amide Coupling

Ethyl 6-(3-bromophenoxy)pyridine-3-carboxylate, synthesized via aforementioned methods, is hydrolyzed using NaOH in THF/water (3:1) at 60°C for 6 hours (95% yield). The resultant carboxylic acid is treated with HATU and DIPEA in DMF, followed by reaction with ammonium chloride to afford the carboxamide (88% yield).

Key Reaction:

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 6-(3-Bromophenoxy)pyridine-3-carboxamide

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| SNAr | Low cost, scalable | Side reactions, long time | 65–71 |

| Buchwald-Hartwig | High regiocontrol | Moisture-sensitive | 72 |

| Microwave-Assisted | Rapid, high purity | Specialized equipment | 80 |

| Suzuki-Miyaura | Versatile boronate use | Multi-step complexity | 58 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(3-Bromophenoxy)pyridine-3-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between pyridine-3-carboxamide derivatives and 3-bromophenol. Key steps include:

- Catalysts : Use of base catalysts (e.g., NaOH) to deprotonate the phenolic hydroxyl group, facilitating substitution .

- Temperature Control : Reactions are often conducted at 80–100°C to balance reactivity and minimize side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) for downstream applications .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 8.5–8.7 ppm (pyridine H-2/H-4) and δ 7.2–7.8 ppm (aromatic protons from bromophenoxy group) confirm substitution patterns .

- ¹³C NMR : Peaks near 165 ppm (amide carbonyl) and 120–150 ppm (pyridine/bromophenyl carbons) validate connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺, with isotopic peaks confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the solubility profile of this compound influence its formulation in biological assays?

- Methodological Answer :

- Solubility Testing : Use DMSO for stock solutions (20–50 mM) due to limited aqueous solubility. Dilute in PBS or cell culture media (<1% DMSO) to avoid cytotoxicity .

- Stability Considerations : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for ≥24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the bromophenoxy group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the bromine atom with Cl, F, or H to assess halogen-dependent bioactivity. Use Suzuki-Miyaura coupling for diverse aryl substitutions .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or AChE) to correlate substituent effects with IC₅₀ values. For example, bulkier groups may enhance binding affinity but reduce solubility .

- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions between the bromophenoxy moiety and hydrophobic enzyme pockets .

Q. What experimental strategies can resolve contradictions in reported biological activity data for pyridine-3-carboxamide derivatives?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP levels for kinase assays) to minimize variability .

- Control for Purity : Verify compound purity (>98% by HPLC) to exclude confounding effects from synthetic byproducts .

- Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 µM) to assess potency and efficacy thresholds .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, if >90% remains intact at pH 7.4 after 24 hours, the compound is suitable for oral administration .

- Identification of Degradants : Isolate and characterize hydrolyzed products (e.g., pyridine-3-carboxylic acid derivatives) to propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.